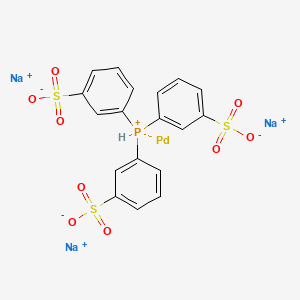![molecular formula C12H20N4O B13448599 2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13448599.png)
2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine typically involves the reaction of 2-chloropyridine-3-amine with 1-(2-methoxyethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce secondary amines, and substitution reactions can result in various substituted piperazine derivatives .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine ring.
Naftopidil: Used for the treatment of benign prostatic hyperplasia and contains a similar piperazine structure.
Urapidil: An antihypertensive agent with a piperazine moiety.
Uniqueness
2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine is unique due to its specific substitution pattern on the piperazine ring and the presence of a pyridine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
特性
分子式 |
C12H20N4O |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
2-[4-(2-methoxyethyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C12H20N4O/c1-17-10-9-15-5-7-16(8-6-15)12-11(13)3-2-4-14-12/h2-4H,5-10,13H2,1H3 |
InChIキー |
KSFQMIBMMSGCQI-UHFFFAOYSA-N |
正規SMILES |
COCCN1CCN(CC1)C2=C(C=CC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


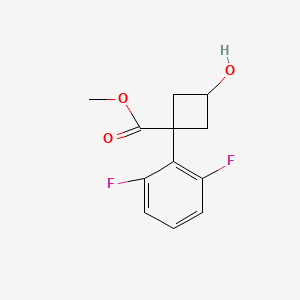
![1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13448543.png)

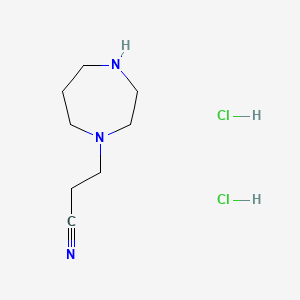
![4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13448551.png)

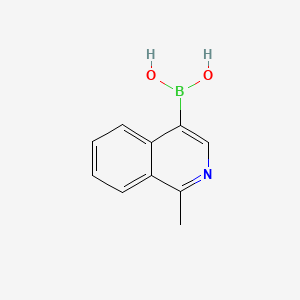
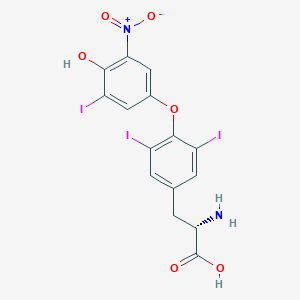
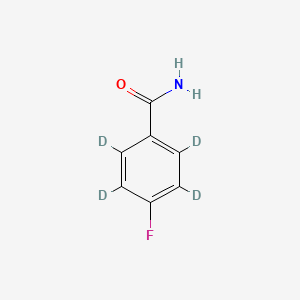
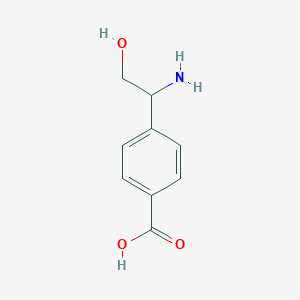
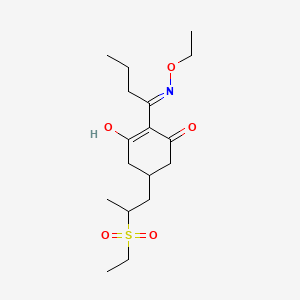
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B13448593.png)
![3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B13448624.png)
